Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate
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Overview
Description
Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound with a complex structure that includes a benzyloxy group, a dimethylamino group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine and methyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)benzoate
- Methyl 4-(methoxy)-2-((dimethylamino)methylene)-3-oxobutanoate
- Methyl 4-(ethoxy)-2-((dimethylamino)methylene)-3-oxobutanoate
Uniqueness
Methyl 4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C15H19NO4/c1-16(2)9-13(15(18)19-3)14(17)11-20-10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3/b13-9- |
InChI Key |
XPADDIGMWMCCSL-LCYFTJDESA-N |
Isomeric SMILES |
CN(C)/C=C(/C(=O)COCC1=CC=CC=C1)\C(=O)OC |
Canonical SMILES |
CN(C)C=C(C(=O)COCC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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